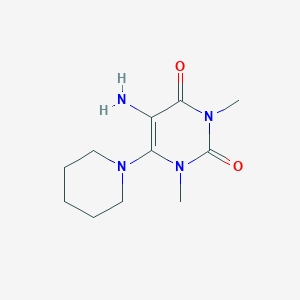
5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the 5th position, two methyl groups at the 1st and 3rd positions, and a piperidinyl group at the 6th position of the pyrimidine ring. The compound’s unique structure makes it of interest in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione typically involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 5th position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: A pyrimidine derivative with similar structural features but lacking the piperidinyl group.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
5-Amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
61541-44-4 |
|---|---|
Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
5-amino-1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O2/c1-13-9(15-6-4-3-5-7-15)8(12)10(16)14(2)11(13)17/h3-7,12H2,1-2H3 |
InChI Key |
ONPAURAHBVVMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















